molecular formula C19H19N3O6S2 B2409953 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 896310-96-6

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B2409953
CAS No.: 896310-96-6
M. Wt: 449.5
InChI Key: FJXGKAIQMKYRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H19N3O6S2 and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(dimethylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-21(2)30(25,26)15-6-4-13(5-7-15)18(24)28-17-11-27-14(10-16(17)23)12-29-19-20-8-9-22(19)3/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXGKAIQMKYRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic molecule notable for its unique structural features, which include a pyran ring, an imidazole moiety, and a sulfamoyl benzoate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research.

Structural Characteristics

The molecular formula of this compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 396.50 g/mol. The structural complexity arises from the combination of the following functional groups:

  • Pyran Ring : Known for diverse biological activities.
  • Imidazole Group : Often associated with antifungal properties.
  • Sulfamoyl Benzoate : Enhances solubility and potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can inhibit the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The mechanism of action may involve interaction with DNA or enzymes critical for cell proliferation.

Cancer Cell Line IC50 (µM) Reference
SISO15.0
RT-11212.5

Antifungal Activity

The imidazole component is particularly noteworthy for its antifungal properties. Compounds containing imidazole rings have been shown to disrupt fungal cell membrane integrity, leading to cell death. Comparative studies suggest that similar compounds exhibit varying degrees of antifungal efficacy depending on their structural modifications.

Compound Activity Reference
6-(1-methylimidazolyl) thio benzoateModerate antifungal
4-hydroxycoumarinAnticoagulant

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways crucial for cancer cell survival.
  • DNA Interaction : Potential intercalation into DNA strands could lead to disruption in replication processes.
  • Membrane Disruption : The imidazole group may facilitate interactions with fungal membranes, enhancing permeability and leading to cell lysis.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of Imidazole Derivative : Utilizing methylation agents.
  • Formation of Thioether Linkage : Employing thiol compounds.
  • Esterification Process : Using coupling agents like DCC or EDC.

These synthetic routes allow for modifications that can enhance biological activity or alter physical properties, making it a versatile candidate for further pharmaceutical development.

Case Studies and Research Findings

Various studies have explored the biological activity of structurally related compounds:

  • A study on imidazole derivatives demonstrated significant anticancer activity across multiple cell lines, suggesting a common mechanism involving apoptosis induction.
  • Another investigation focused on the antifungal properties of similar pyran-containing compounds, highlighting their effectiveness against resistant fungal strains.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • A pyran ring which contributes to its biological activity.
  • An imidazole moiety that enhances interaction with biological targets.
  • A thioether linkage which can influence reactivity and solubility.

The molecular formula is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 360.42 g/mol.

Antitumor Activity

Recent studies have indicated that compounds similar to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate exhibit significant antitumor properties. The presence of the imidazole and pyran structures suggests potential interactions with cancer cell pathways, making it a candidate for further development as an anticancer agent. For instance, derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cells .

Enzyme Inhibition

The compound may act as an inhibitor for enzymes that interact with imidazole or pyran moieties. The thioether group could facilitate binding to active sites of enzymes, thereby inhibiting their function. This mechanism of action is crucial for developing drugs targeting specific enzymes involved in disease pathways .

Antimicrobial Activity

Preliminary investigations suggest that This compound may possess antimicrobial properties. The structural components allow for interaction with microbial cell membranes or metabolic pathways, potentially leading to inhibition of growth or cell death. This application is particularly relevant in the context of rising antibiotic resistance.

Preparation Methods

Preparation of 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

The imidazole-thioether moiety originates from 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, a critical intermediate. This compound is synthesized via chlorination of (1-methyl-1H-imidazol-2-yl)methanol using thionyl chloride (SOCl₂).

Procedure :
A solution of (1-methyl-1H-imidazol-2-yl)methanol (35.5 g, 316.96 mmol) in dichloromethane (DCM, 1500 mL) is treated with SOCl₂ (330 mL, 4436 mmol) at 0°C. After warming to ambient temperature and stirring for 5 hours, the mixture is concentrated under reduced pressure. The residue is washed with DCM and diethyl ether to yield the hydrochloride salt as an off-white solid (95% yield).

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 7.76 (1H, d), 7.70 (1H, d), 5.17 (2H, s), 3.87 (3H, s).
  • MS (ESI) : m/z 131 [M+H]⁺.

Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoic Acid

The sulfamoyl benzoate component is prepared through sulfonation of 4-(dimethylamino)benzoic acid.

Procedure :
4-(Dimethylamino)benzoic acid is treated with chlorosulfonic acid at 0°C, followed by quenching with ice water. The resultant sulfonic acid is converted to the sulfamoyl derivative using dimethylamine in tetrahydrofuran (THF). The product is purified via recrystallization from ethanol.

Analytical Data :

  • Melting Point : 162–164°C.
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Thioether Formation

The chloromethyl imidazole intermediate undergoes nucleophilic substitution with a thiol-containing pyran derivative to form the thioether linkage.

Procedure :
4-Oxo-6-(mercaptomethyl)-4H-pyran-3-ol (10 mmol) and 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (12 mmol) are dissolved in dry DMF. Potassium carbonate (15 mmol) is added, and the mixture is stirred at 60°C for 8 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Optimization :

  • Solvent : DMF maximizes nucleophilicity of the thiolate ion.
  • Base : K₂CO₃ ensures deprotonation of the thiol without side reactions.

Analytical Data :

  • Yield : 78–88%.
  • ¹H NMR (CDCl₃) : δ 7.79 (1H, s, ImH), 7.70 (1H, s, ImH), 5.20 (2H, s, CH₂S), 4.50 (2H, s, Pyran-CH₂), 3.86 (3H, s, NCH₃).

Esterification of Pyran Alcohol with Sulfamoyl Benzoic Acid

The final step involves esterification of the pyran alcohol with 4-(N,N-dimethylsulfamoyl)benzoic acid.

Procedure :
To a solution of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol (5 mmol) and 4-(N,N-dimethylsulfamoyl)benzoic acid (6 mmol) in DCM, N,N'-dicyclohexylcarbodiimide (DCC, 6 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol) are added. The mixture is stirred at room temperature for 12 hours, filtered to remove dicyclohexylurea, and concentrated. The crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1).

Optimization :

  • Coupling Agent : DCC achieves higher yields compared to EDCl.
  • Catalyst : DMAP accelerates the reaction by activating the carboxylic acid.

Analytical Data :

  • Yield : 72–80%.
  • ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 165.2 (pyran C=O), 142.1 (imidazole C), 124.7 (sulfamoyl C).
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes

One-Pot Thioetherification-Esterification

A streamlined approach combines thioether formation and esterification in a single reactor.

Procedure :
4-Oxo-6-(bromomethyl)-4H-pyran-3-ol, 1-methyl-1H-imidazole-2-thiol, and 4-(N,N-dimethylsulfamoyl)benzoic acid are reacted in DMF with K₂CO₃ and DCC. The one-pot method reduces purification steps but requires precise stoichiometric control.

Yield : 65–70%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates for both thioether formation and esterification.

Conditions :

  • Thioether Step : 100°C, 300 W, 20 minutes.
  • Esterification : 80°C, 250 W, 15 minutes.

Yield : 75–82%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves heat transfer and mixing efficiency:

  • Residence Time : 30 minutes for thioetherification.
  • Catalyst Recovery : Immobilized DMAP on silica gel reduces waste.

Green Chemistry Metrics

  • Atom Economy : 81% for the esterification step.
  • E-Factor : 2.3 (kg waste/kg product).

Challenges and Solutions

Purification of Thioether Intermediate

  • Issue : Co-elution of imidazole byproducts during column chromatography.
  • Solution : Use of reverse-phase HPLC with acetonitrile/water gradients.

Stability of Sulfamoyl Group

  • Issue : Hydrolysis under acidic conditions.
  • Solution : Conduct esterification at neutral pH with DMAP catalysis.

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including cyclization and functional group coupling. Key steps:
  • Thioether formation : React 1-methyl-1H-imidazole-2-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the thioether linkage .
  • Esterification : Couple the pyran-4-one moiety with 4-(N,N-dimethylsulfamoyl)benzoic acid using DCC/DMAP as coupling agents in anhydrous dichloromethane .
  • Yield optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
StepKey ReagentsTemperatureYield Range
1K₂CO₃, DMF60°C60-70%
2DCC, DMAP, CH₂Cl₂RT75-85%

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:
  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min to assess purity (>98%) .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyranone, S=O at ~1150 cm⁻¹ for sulfamoyl) .
  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 2.5–3.0 ppm (N,N-dimethyl groups), δ 6.8–7.2 ppm (imidazole protons) .

Q. How do solubility and stability profiles impact experimental design for in vitro assays?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in aqueous buffers (e.g., PBS). Use DMSO as a stock solvent (<0.1% final concentration to avoid cytotoxicity) .
  • Stability : Conduct stability studies in PBS (pH 7.4) at 37°C over 24 hours. Monitor degradation via HPLC; <5% degradation indicates suitability for short-term assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity?

  • Methodological Answer : Conflicting bioactivity data (e.g., antimicrobial vs. anticancer) may arise from assay-specific conditions or off-target effects. Strategies:
  • Analog synthesis : Modify the sulfamoyl group (e.g., replace N,N-dimethyl with piperazine) to assess its role in target binding .
  • Docking studies : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR) or kinases, correlating binding scores with experimental IC₅₀ values .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

Q. What mechanistic insights explain the reactivity of the thioether and sulfamoyl groups in catalytic or inhibitory contexts?

  • Methodological Answer :
  • Thioether reactivity : The S-CH₂ group undergoes oxidation to sulfoxide under radical stress (e.g., H₂O₂), detectable via LC-MS. This may modulate redox-dependent biological activity .
  • Sulfamoyl interactions : The N,N-dimethylsulfamoyl group acts as a hydrogen-bond acceptor. Competitive assays with ATP (for kinase inhibition) show Ki values in µM range, suggesting reversible binding .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • PBPK modeling : Use GastroPlus to simulate absorption, considering logP (~2.5) and permeability (Caco-2 assay). Adjust models if experimental Cmax differs >20% from predictions .
  • CYP450 inhibition : Validate in silico predictions (e.g., CYP3A4 inhibition) with liver microsome assays. Discrepancies may arise from unmodeled allosteric effects .

Q. What strategies enhance stability in long-term storage for bioassays?

  • Methodological Answer :
  • Lyophilization : Prepare a lyophilized powder with trehalose (1:1 w/w) to prevent hydrolysis. Stability extends to 6 months at -80°C .
  • Light sensitivity : Store in amber vials under argon; UV-Vis scans show λmax at 280 nm, indicating susceptibility to UV-induced degradation .

Data Contradiction Analysis

Q. How can researchers reconcile inconsistent cytotoxicity data across cell lines?

  • Methodological Answer :
  • Cell line profiling : Test the compound in NCI-60 panels to identify lineage-specific sensitivity (e.g., GI₅₀ < 10 µM in leukemia vs. >50 µM in renal cancer) .
  • Mechanistic follow-up : Perform RNA-seq on sensitive vs. resistant lines to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.